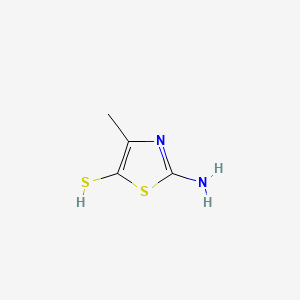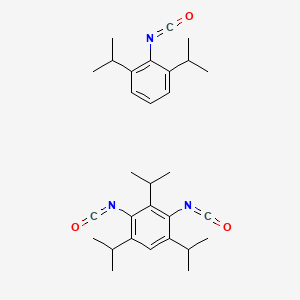
N-METHYL-D3-FORM-D1-AMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-METHYL-D3-FORM-D1-AMIDE is a deuterated form of N-methylformamide, characterized by the substitution of hydrogen atoms with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. Its molecular formula is C2HD4NO, and it has a molecular weight of 63.09 .
準備方法
Synthetic Routes and Reaction Conditions: N-METHYL-D3-FORM-D1-AMIDE can be synthesized through the monoselective N-methylation of formamide using phenyl trimethylammonium iodide as a methylating agent. This method is preferred due to its high yield and functional group tolerance . The reaction typically involves the following steps:
- Dissolution of formamide in an appropriate solvent.
- Addition of phenyl trimethylammonium iodide.
- Stirring the reaction mixture at a controlled temperature until completion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions: N-METHYL-D3-FORM-D1-AMIDE undergoes several types of chemical reactions, including:
Oxidation: Conversion to N-methylformic acid under oxidative conditions.
Reduction: Reduction to N-methylamine using reducing agents like lithium aluminum hydride.
Substitution: N-methylation reactions where the methyl group is transferred to other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Phenyl trimethylammonium iodide is used for N-methylation.
Major Products:
Oxidation: N-methylformic acid.
Reduction: N-methylamine.
Substitution: Various N-methylated derivatives depending on the substrate used.
科学的研究の応用
N-METHYL-D3-FORM-D1-AMIDE has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy for accurate quantification and analysis of chemical compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the synthesis of deuterated pharmaceuticals and other specialty chemicals
作用機序
The mechanism of action of N-METHYL-D3-FORM-D1-AMIDE primarily involves its role as a stable isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of compounds. The molecular targets and pathways involved depend on the specific application, such as metabolic tracing in biological systems or structural analysis in chemical research .
類似化合物との比較
N-methylformamide: The non-deuterated form of N-METHYL-D3-FORM-D1-AMIDE.
N-ethylformamide: An ethylated analog with similar chemical properties.
N-methylacetamide: A structurally related compound with an additional methyl group on the carbonyl carbon.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and distinct NMR signals compared to its non-deuterated counterparts. This makes it particularly valuable in analytical and research applications where precise quantification and tracing are required .
特性
CAS番号 |
110505-55-0 |
|---|---|
分子式 |
C2H5NO |
分子量 |
63.092 |
IUPAC名 |
1-deuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D |
InChIキー |
ATHHXGZTWNVVOU-MZCSYVLQSA-N |
SMILES |
CNC=O |
同義語 |
N-METHYL-D3-FORM-D1-AMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)




![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)

![4-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B566423.png)
